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Compound of Interest

Compound Name: (-)-Eseroline fumarate

Cat. No.: B10763456

An In-depth Technical Guide to (-)-Eseroline Fumarate: Chemical Structure and
Stereoisomerism

This guide provides a detailed overview of the chemical structure, stereocisomerism, and
physicochemical and pharmacological properties of (-)-eseroline fumarate for researchers,
scientists, and drug development professionals.

Chemical Structure

(-)-Eseroline is a pyrroloindole alkaloid and a metabolite of physostigmine.[1] It is a tricyclic
compound featuring a hexahydropyrrolo[2,3-blindole core. (-)-Eseroline fumarate is the salt
formed between the basic eseroline molecule and fumaric acid.[2]

(-)-Eseroline:

* IUPAC Name: (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-0lI[3]
e Molecular Formula: C13H1sN20[3]

e Molecular Weight: 218.29 g/mol [1]

(-)-Eseroline Fumarate:

e Molecular Formula: C17H22N20s5 (C13H18N20 - CaH404)[4]
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e Molecular Weight: 334.37 g/mol [2]

The structure of (-)-eseroline fumarate is depicted below, showing the ionic interaction
between the protonated eseroline and the fumarate dianion.

Figure 1. Chemical structure of (-)-Eseroline Fumarate.

Stereoisomerism

The stereochemistry of eseroline is a critical aspect of its biological activity. The molecule
possesses two chiral centers at the carbon atoms where the two five-membered rings fuse,
specifically at positions 3a and 8a of the pyrrolo[2,3-b]indole core.

e Chiral Centers: C3a and C8a.
o Absolute Configuration of (-)-Eseroline: (3aS, 8aR)[1]

Due to the presence of two chiral centers, there are 22 = 4 possible stereoisomers of eseroline.
These exist as two pairs of enantiomers:

» (-)-Eseroline (3aS, 8aR) and its enantiomer (+)-Eseroline (3aR, 8aS).
e The diastereomeric pair with (3aS, 8aS) and (3aR, 8aR) configurations.

The naturally occurring metabolite of physostigmine is the (-)-enantiomer.[5] While both (-)-
eseroline and (+)-eseroline bind to opiate receptors with similar affinity in vitro, only (-)-
eseroline demonstrates potent narcotic agonist activity in vivo, comparable to morphine.[6] This
highlights the stereospecific requirements for its analgesic effects.
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Figure 2: Stereoisomers of Eseroline.

Quantitative Data

The following tables summarize the available physicochemical and pharmacological data for
(-)-eseroline and its fumarate salt.

Table 1: Physicochemical Properties
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Property Value Reference(s)

(-)-Eseroline Fumarate

Molecular Formula C17H22N20s5 [4]
Molecular Weight 334.37 g/mol [2]
Appearance White to light brown solid [718]
Solubility :(():IIubIe in DMSO and 0.1 M 2]

0°C (short term), -20°C (long

Storage Condition )
term), desiccated

(-)-Eseroline (Base)

Molecular Formula C13H1sN20 [3]
Molecular Weight 218.29 g/mol [1]
XLogP3 0.8 [1]

Table 2: Pharmacological Data
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Target Assayl/Source Ki (M) ICs0 (UM) Reference(s)

Acetylcholinester

ase (AChE)
) Competitive
from Electric Eel o 0.15+£0.08 - 9]
Inhibition
from Human Competitive
o 0.22+0.10 - [9]
RBC Inhibition
) Competitive
from Rat Brain o 0.61+0.12 - [9]
Inhibition
Butyrylcholineste
rase (BUuChk)
from Horse Competitive
o 208 + 42 - [9]
Serum Inhibition
Opioid Receptors
H-opioid : - . -
Agonist activity Not specified Not specified [31[10]
receptor

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (-)-eseroline fumarate are
not extensively available in readily accessible literature. However, the general procedures can
be outlined based on established chemical transformations.

Synthesis of (-)-Eseroline

(-)-Eseroline is a primary metabolite of (-)-physostigmine and can be prepared by the hydrolysis
of the carbamate ester bond of its parent compound.

Principle: The methylcarbamate group of physostigmine is hydrolyzed under basic conditions to
yield the corresponding phenol, which is eseroline.

General Procedure:
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Hydrolysis: (-)-Physostigmine is treated with a base (e.g., sodium butylate in butanol) and
heated under reflux. This cleaves the carbamate ester.

Work-up: After the reaction is complete, the mixture is cooled, and the product is extracted
using an appropriate organic solvent after acidification of the aqueous layer.

Purification: The crude eseroline is purified, typically by column chromatography.

Salt Formation: The purified (-)-eseroline base is dissolved in a suitable solvent (e.qg.,
ethanol) and treated with a stoichiometric amount of fumaric acid dissolved in the same or a
miscible solvent. The resulting (-)-eseroline fumarate salt precipitates and can be collected
by filtration and dried.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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